molecular formula C11H16BrN3O B2750237 (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone CAS No. 923150-19-0

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone

Cat. No. B2750237
CAS RN: 923150-19-0
M. Wt: 286.173
InChI Key: DVZVOXPJADABCE-UHFFFAOYSA-N
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Description

“(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone” is a complex organic compound that contains a pyrrole ring, a piperazine ring, and a ketone functional group . The pyrrole ring is a five-membered aromatic ring with one nitrogen atom . The piperazine ring is a six-membered ring with two nitrogen atoms . The ketone group is a carbonyl group (C=O) attached to two other carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and piperazine rings, as well as the bromine, methyl, and ketone groups . The exact structure would depend on the specific locations of these groups on the rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the piperazine ring, and the ketone group . The bromine and methyl groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar ketone group could increase its solubility in polar solvents .

Scientific Research Applications

  • Synthesis and Antioxidant Properties : Compounds related to (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone have been synthesized and evaluated for their antioxidant properties. For example, a study synthesized bromophenols and assessed their antioxidant power using various in vitro assays, comparing them to synthetic standard antioxidants (Balaydın et al., 2010).

  • Biological Activity of Triazole Analogues : Analogues of the compound have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Certain compounds displayed significant inhibition of bacterial growth, suggesting potential as therapeutic agents (Nagaraj et al., 2018).

  • Anticancer and Chemopreventive Agents : Tetrahydro-β-carboline derivatives, which include compounds structurally related to (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone, have been synthesized and evaluated for their potential as anticancer and chemopreventive agents. The study identified promising leads for further development (Zhang et al., 2018).

  • Carbonic Anhydrase Inhibitory Properties : Studies have explored the inhibitory properties of bromophenol derivatives of the compound against human carbonic anhydrase isozymes, which could be valuable for treating various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

  • Antiviral Activity : Some analogues have been synthesized and shown to possess activity against human cytomegalovirus and herpes simplex virus, suggesting potential use in antiviral therapies (Saxena et al., 1990).

  • Synthesis and Structure Analysis : Research has also focused on the synthesis and structural analysis of related compounds, helping to understand their physicochemical properties and potential applications in various fields, including materials science (Huang et al., 2021).

  • Antimicrobial and Antioxidant Activities : Studies have synthesized derivatives and evaluated their antimicrobial and antioxidant activities, contributing to the development of new therapeutic agents (Thirunarayanan, 2017).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used .

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications . It could also be interesting to explore its biological activity and potential uses in medicine or other fields .

properties

IUPAC Name

(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZVOXPJADABCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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